7-Nonene-1,2-diol, 3,8-dimethyl-

Description

Nomenclature and Systematic Classification of 7-Nonene-1,2-diol, 3,8-dimethyl-

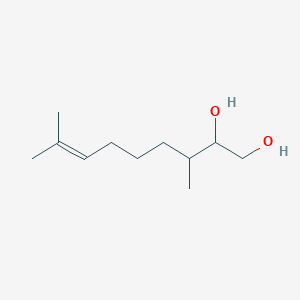

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3,8-dimethylnon-7-ene-1,2-diol . nih.gov This name precisely describes the molecule's structure: a nine-carbon chain (nonane) with a double bond at the seventh position (7-ene), two hydroxyl (-OH) groups at the first and second carbons (1,2-diol), and methyl (-CH3) groups at the third and eighth carbons (3,8-dimethyl-). nih.gov

The compound is also identified by its Chemical Abstracts Service (CAS) Registry Number, 144102-21-6 . nih.gov This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and provides a reliable way to search for information about it across different databases and publications.

Interactive Data Table: Chemical Identifiers for 7-Nonene-1,2-diol, 3,8-dimethyl-

| Identifier Type | Value |

| IUPAC Name | 3,8-dimethylnon-7-ene-1,2-diol nih.gov |

| CAS Registry Number | 144102-21-6 nih.gov |

| Molecular Formula | C11H22O2 nih.gov |

| Molecular Weight | 186.29 g/mol nih.gov |

| InChI | InChI=1S/C11H22O2/c1-9(2)6-4-5-7-10(3)11(13)8-12/h6,10-13H,4-5,7-8H2,1-3H3 nih.gov |

| InChIKey | HMJBBXOWTRUZGW-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

CAS No. |

144102-21-6 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3,8-dimethylnon-7-ene-1,2-diol |

InChI |

InChI=1S/C11H22O2/c1-9(2)6-4-5-7-10(3)11(13)8-12/h6,10-13H,4-5,7-8H2,1-3H3 |

InChI Key |

HMJBBXOWTRUZGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC=C(C)C)C(CO)O |

Origin of Product |

United States |

Structural Features and Stereochemical Considerations

within Branched Unsaturated Diols

Branched unsaturated diols are characterized by a carbon chain that is not linear and contains at least one carbon-carbon double bond and two hydroxyl groups. The presence of chiral centers—carbon atoms bonded to four different groups—gives rise to stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements.

In 7-Nonene-1,2-diol, 3,8-dimethyl-, the carbons at positions 1, 2, and 3 are potential chiral centers. The double bond at the 7-position can also exhibit E/Z isomerism (a form of stereoisomerism) depending on the relative orientation of the substituents on the double-bonded carbons. libretexts.org The cis/trans notation is often used for simpler alkenes, but the E/Z system provides an unambiguous way to designate the stereochemistry of more complex alkenes. libretexts.org

The determination of the absolute and relative stereochemistry of diols is a significant area of research. researchgate.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral derivatizing agents like α-methoxyphenylacetic acid (MPA), are employed to elucidate the three-dimensional structure of these molecules. researchgate.netnih.gov The study of the conformational behavior of substituted diols, often aided by computational methods like Density Functional Theory (DFT), provides insights into their stability and reactivity. researchgate.net

Investigations into Reaction Mechanisms and Chemical Transformations

Reactivity of the Vicinal Diol Moiety

The 1,2-diol (vicinal diol) functionality is a versatile handle for numerous chemical transformations, including oxidation, protection, and cyclization reactions.

The oxidation of the vicinal diol in 3,8-dimethyl-7-nonene-1,2-diol can lead to several products, depending on the reagents and reaction conditions employed. Mild oxidation can yield α-hydroxy ketones or α-hydroxy aldehydes. For instance, the use of a selective oxidizing agent could, in principle, oxidize one of the hydroxyl groups, leading to either 1-hydroxy-3,8-dimethylnon-7-en-2-one or 2-hydroxy-3,8-dimethylnon-7-enal.

A more vigorous oxidation, particularly one that cleaves the carbon-carbon bond between the two hydroxyl groups, can be achieved using reagents like periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4). This oxidative cleavage would break the C1-C2 bond, yielding two different carbonyl-containing fragments.

| Oxidizing Agent | Expected Products | Reaction Type |

| Periodic Acid (HIO4) | 2,7-dimethyl-6-octenal and Formaldehyde | Oxidative Cleavage |

| Lead Tetraacetate (Pb(OAc)4) | 2,7-dimethyl-6-octenal and Formaldehyde | Oxidative Cleavage |

The hydroxyl groups of the vicinal diol can be readily converted into esters or ethers. Esterification, typically carried out with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, would yield the corresponding mono- or di-ester. For example, reaction with acetyl chloride could produce 3,8-dimethyl-7-nonene-1,2-diyl diacetate.

Etherification can be achieved via the Williamson ether synthesis, where the diol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Selective protection of one hydroxyl group over the other is a common strategy in organic synthesis. Given the presence of a primary and a secondary alcohol, selective protection of the less sterically hindered primary alcohol is generally favored. This can be achieved using bulky protecting groups like tert-butyldimethylsilyl chloride (TBDMSCl).

Acid-catalyzed rearrangement of vicinal diols, known as the pinacol (B44631) rearrangement, is a potential reaction pathway. In the case of 3,8-dimethyl-7-nonene-1,2-diol, treatment with a strong acid could lead to the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift would then generate a more stable carbocation, leading to the formation of a ketone or an aldehyde.

Reactivity of the Alkene Functionality

The carbon-carbon double bond at the C7 position provides another site for a variety of chemical transformations, most notably electrophilic additions and oxidative cleavage.

The alkene can undergo electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Hydration: Acid-catalyzed hydration (e.g., using aqueous sulfuric acid) would lead to the formation of an alcohol. The initial protonation of the double bond would form a tertiary carbocation at C8, which would then be attacked by water to yield 3,8-dimethylnonane-1,2,8-triol.

Hydrohalogenation: The addition of a hydrogen halide, such as HBr, would also proceed via a stable carbocation intermediate. The bromine atom would add to the more substituted carbon (C8), resulting in 8-bromo-3,8-dimethylnonane-1,2-diol.

| Reagent | Expected Major Product | Regioselectivity |

| H2O/H+ | 3,8-dimethylnonane-1,2,8-triol | Markovnikov |

| HBr | 8-bromo-3,8-dimethylnonane-1,2-diol | Markovnikov |

Oxidative cleavage of the alkene functionality breaks the carbon-carbon double bond and replaces it with carbon-oxygen double bonds.

Ozonolysis: This is a two-step process. The first step involves the reaction with ozone (O3) to form an ozonide intermediate. The second step, the work-up, determines the final products. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would yield a ketone and an aldehyde: 6-hydroxy-5-(hydroxymethyl)-6-methylheptan-2-one and acetone. An oxidative work-up (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid.

Permanganate (B83412) Cleavage: Reaction with hot, acidic potassium permanganate (KMnO4) would also cleave the double bond, leading to the formation of a ketone and a carboxylic acid. In this case, the products would be 6-hydroxy-5-(hydroxymethyl)-6-methylheptan-2-one and acetic acid, assuming the terminal methyl groups of the isopropylidene are oxidized to a carboxylic acid.

Catalytic Hydrogenation and Isomerization Pathways

The presence of a carbon-carbon double bond in 3,8-dimethylnon-7-ene-1,2-diol makes it a prime candidate for catalytic hydrogenation. This process involves the addition of hydrogen across the double bond to yield the corresponding saturated diol, 3,8-dimethylnonane-1,2-diol. The reaction is typically carried out in the presence of a metal catalyst.

Commonly employed catalysts for such transformations include platinum, palladium, and nickel. ncert.nic.in The choice of catalyst can influence the reaction conditions and selectivity. For instance, finely divided metals like platinum, palladium, or nickel are effective for the reduction of alkenes. ncert.nic.in The reaction is generally performed by bubbling hydrogen gas through a solution of the compound in a suitable solvent, in the presence of the catalyst.

Isomerization of the double bond is a potential competing pathway, particularly with certain catalysts. For instance, palladium catalysts are known to sometimes facilitate the migration of the double bond along the carbon chain. In the case of 3,8-dimethylnon-7-ene-1,2-diol, this could lead to a mixture of isomers, including those where the double bond is situated at the 6,7- or 5,6-positions, if sterically permissible. The isomerization of unsaturated alcohols can also be promoted by iron pentacarbonyl, leading to the formation of ketones or aldehydes.

The general reaction for the catalytic hydrogenation can be represented as follows:

C₁₁H₂₂O₂ + H₂ → C₁₁H₂₄O₂ (3,8-dimethylnon-7-ene-1,2-diol + Hydrogen → 3,8-dimethylnonane-1,2-diol)

A hypothetical data table illustrating the effect of different catalysts on the hydrogenation of an unsaturated diol is presented below. This data is representative of typical trends observed in such reactions.

| Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Conversion (%) | Selectivity for Saturated Diol (%) |

| 10% Pd/C | 25 | 1 | 4 | >99 | >98 |

| PtO₂ | 25 | 1 | 6 | >99 | >99 |

| Raney Ni | 50 | 10 | 8 | 95 | 90 |

Influence of Stereochemistry and Alkyl Substituents on Reaction Selectivity

The stereochemistry of 3,8-dimethylnon-7-ene-1,2-diol, specifically the chiral centers at the C1 and C2 positions of the diol and the C3 methyl substituent, is expected to play a significant role in the selectivity of its reactions. The hydroxyl groups can act as directing groups in certain catalytic processes, influencing the approach of reagents.

For instance, in catalytic hydrogenation, the diastereoselectivity of the reaction can be influenced by the existing stereocenters. The hydrogen molecule may preferentially add to one face of the double bond, guided by the steric hindrance imposed by the alkyl substituents and the potential for coordination with the hydroxyl groups.

The methyl group at the C3 position and the isopropyl group at the C8 position create steric bulk that can hinder the approach of reactants to the double bond. This steric hindrance can affect the rate of reaction and may also influence the regioselectivity of certain addition reactions. In reactions involving the diol functionality, the stereochemistry will dictate the formation of cyclic derivatives, such as acetals or ketals, and can influence the rates of these reactions.

The selective isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols has been demonstrated using photoredox catalysis with triphenylsilanethiol, highlighting the potential for stereochemical editing of the diol moiety. nih.gov This suggests that the stereochemical outcome of reactions involving the diol in 3,8-dimethylnon-7-ene-1,2-diol could be controlled under specific catalytic conditions.

Detailed Kinetic and Thermodynamic Studies of Chemical Transformations

In allylic systems, the formation of a resonance-stabilized allylic carbocation can lead to a mixture of products. quimicaorganica.org The product that is formed fastest is the kinetic product, while the most stable product is the thermodynamic product. quimicaorganica.org The reaction conditions, such as temperature and reaction time, can be manipulated to favor one product over the other. quimicaorganica.org

For example, in an acid-catalyzed dehydration of 3,8-dimethylnon-7-ene-1,2-diol, the initial protonation of a hydroxyl group followed by the loss of water would generate a carbocation. This carbocation could then undergo rearrangement or elimination to form various diene products. A kinetic study of such a reaction would involve monitoring the concentration of reactants and products over time to determine the rate constants for the different pathways.

A representative table of hypothetical thermodynamic data for the isomerization of an unsaturated diol is shown below. This data illustrates the relative stabilities of different isomers.

| Isomer | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | Relative Stability |

| 3,8-dimethylnon-7-ene-1,2-diol | -550 | -250 | Reference |

| 3,8-dimethylnon-6-ene-1,2-diol | -555 | -258 | More Stable |

| 3,8-dimethylnon-5-ene-1,2-diol | -560 | -265 | Most Stable |

These values are illustrative and would need to be determined experimentally or through computational modeling for the specific compound. Such studies would provide valuable insights into the reaction mechanisms and allow for the optimization of reaction conditions to achieve desired products.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of 7-Nonene-1,2-diol, 3,8-dimethyl- at the atomic and electronic levels. These methods can predict molecular geometries, vibrational frequencies, and a host of electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. mdpi.com For 7-Nonene-1,2-diol, 3,8-dimethyl-, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be utilized to determine its most stable three-dimensional structure (ground state geometry). kcl.ac.uk This process involves optimizing the positions of all atoms to find the arrangement with the lowest electronic energy.

The optimized geometry provides key structural parameters, such as bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric profile.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and identify characteristic functional groups. For instance, the O-H stretching frequencies of the diol group and the C=C stretching frequency of the nonene backbone would be prominent features.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | -541.XXX Hartrees | B3LYP/6-311G(d,p) |

| Dipole Moment | 2.XX Debye | B3LYP/6-311G(d,p) |

| O-H Stretch Freq. 1 | ~3650 cm-1 | B3LYP/6-311G(d,p) |

| O-H Stretch Freq. 2 | ~3630 cm-1 | B3LYP/6-311G(d,p) |

| C=C Stretch Freq. | ~1670 cm-1 | B3LYP/6-311G(d,p) |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum chemical methods can provide further insights into the electronic properties of 7-Nonene-1,2-diol, 3,8-dimethyl-. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory and can be used to refine the electronic energy and investigate electron correlation effects. These methods, while more computationally intensive, can be valuable for benchmarking DFT results.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, approach. These methods would be suitable for preliminary screening of a large number of conformers or for studying very large systems containing this molecule.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

| Property | Calculated Value (eV) | Method |

|---|---|---|

| HOMO Energy | -6.XX | DFT/B3LYP |

| LUMO Energy | +1.XX | DFT/B3LYP |

| HOMO-LUMO Gap | 8.XX | DFT/B3LYP |

| Ionization Potential | 6.XX | Ab Initio (MP2) |

| Electron Affinity | -1.XX | Ab Initio (MP2) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. masterorganicchemistry.com MD simulations for 7-Nonene-1,2-diol, 3,8-dimethyl- would involve solving Newton's equations of motion for the molecule, often in the presence of a solvent like water.

These simulations can explore the molecule's conformational landscape, revealing the different shapes it can adopt due to rotations around its single bonds. The relative energies and populations of these conformers can be determined, providing a comprehensive understanding of the molecule's flexibility. This is particularly important for a long-chain molecule like this diol, which can adopt numerous conformations.

MD simulations are also invaluable for studying solvation effects. By explicitly including solvent molecules, one can investigate the hydrogen bonding network between the diol's hydroxyl groups and water, as well as the hydrophobic interactions of the non-polar alkyl chain. masterorganicchemistry.com This provides a detailed picture of how the molecule interacts with its environment, which is crucial for understanding its solubility and transport properties.

Reaction Mechanism Prediction and Transition State Characterization

Computational methods can be used to predict how 7-Nonene-1,2-diol, 3,8-dimethyl- might react and to characterize the high-energy transition states that govern reaction rates.

Potential Energy Surface Mapping

For a given reaction, such as the oxidation of one of the hydroxyl groups or an addition reaction at the double bond, computational methods can be used to map the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the system as a function of the positions of the atoms. By mapping the PES, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. This involves locating the transition state structure, which is a saddle point on the PES.

Theoretical Kinetic Isotope Effect (KIE) Calculations

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a normal isotopic composition to the rate constant of the same reaction with an isotopically substituted atom. Theoretical calculations can predict KIEs by analyzing the vibrational frequencies of the reactants and the transition state. For example, by calculating the KIE for the deuteration of the hydroxyl groups in 7-Nonene-1,2-diol, 3,8-dimethyl-, one could gain insight into the role of these protons in a given reaction mechanism. A significant KIE would suggest that the O-H bond is broken or formed in the rate-determining step of the reaction.

In Silico Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR/Raman spectra, CD spectra)

In silico methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the spectroscopic properties of organic molecules. These theoretical calculations can provide detailed assignments of experimental spectra and can be crucial in structure elucidation, especially for complex molecules with multiple stereocenters like 3,8-dimethyl-7-nonene-1,2-diol.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. Methodologies like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, allow for the calculation of NMR shielding tensors. These can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For flexible molecules like acyclic diols, the process involves several steps:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory.

Shielding Tensor Calculation: Calculating the NMR shielding tensors for each optimized conformer.

Boltzmann Averaging: Averaging the calculated chemical shifts based on the predicted relative populations of the conformers at a given temperature.

While specific DFT studies on 3,8-dimethyl-7-nonene-1,2-diol are not readily found in the literature, the principles can be illustrated with data from studies on similar acyclic polyols. The accuracy of these predictions is often high enough to distinguish between different stereoisomers.

Illustrative Data for Predicted vs. Experimental Chemical Shifts

As a representative example, the table below shows a comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for a related acyclic diol. This illustrates the typical accuracy one might expect for a study on 3,8-dimethyl-7-nonene-1,2-diol.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 63.5 | 64.1 | +0.6 |

| C2 | 72.1 | 72.9 | +0.8 |

| C3 | 38.4 | 38.0 | -0.4 |

| C4 | 25.9 | 26.2 | +0.3 |

| C5 | 29.3 | 29.7 | +0.4 |

| C6 | 124.6 | 125.0 | +0.4 |

| C7 | 131.8 | 132.5 | +0.7 |

This is a representative table based on typical results for similar compounds and does not represent actual data for 3,8-dimethyl-7-nonene-1,2-diol.

Infrared (IR) and Raman Spectra:

Theoretical calculations of vibrational spectra (IR and Raman) are performed by computing the second derivatives of the energy with respect to the nuclear coordinates. This yields the harmonic vibrational frequencies. DFT methods, such as B3LYP, are commonly used for this purpose. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov These calculations are not only useful for assigning peaks in an experimental spectrum but also for understanding how molecular structure and intermolecular interactions, like hydrogen bonding, influence the vibrational modes. dtic.mil

Circular Dichroism (CD) Spectra:

For chiral molecules like 3,8-dimethyl-7-nonene-1,2-diol, electronic circular dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. researchgate.netnih.gov The process is similar to that for NMR predictions, involving a conformational search and Boltzmann averaging of the spectra calculated for each conformer. The comparison of the resulting theoretical CD spectrum with the experimental one allows for the unambiguous assignment of the absolute stereochemistry of the chiral centers. The wealthy information embedded in experimental and calculated CD spectra is requisite for the configurational and conformational analyses of relatively large and flexible chiral organic molecules. mdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Given that many long-chain diols function as insect pheromones, computational SAR and Quantitative Structure-Activity Relationship (QSAR) studies are critical for designing potent and selective pest management agents. nih.gov

Molecular Descriptors in QSAR:

QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties, which are quantified by molecular descriptors. wiley.comucsb.edu For a compound like 3,8-dimethyl-7-nonene-1,2-diol, which may act as a pheromone, relevant descriptors could include:

Constitutional Descriptors: Molecular weight, number of rotatable bonds, number of hydrogen bond donors/acceptors.

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

Geometrical Descriptors: Molecular surface area, molecular volume, and descriptors of molecular shape.

Electronic Descriptors: Dipole moment, polarizability, and energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu

A typical QSAR study on a series of pheromone analogues would involve calculating these descriptors for each compound and then using statistical methods, like multiple linear regression, to build a model that predicts activity.

Example of Molecular Descriptors for SAR Analysis

The following table lists some key molecular descriptors that would be calculated for 3,8-dimethyl-7-nonene-1,2-diol in a hypothetical QSAR study.

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |

| Constitutional | Molecular Weight | 186.32 g/mol |

| Constitutional | Number of Rotatable Bonds | 6 |

| Constitutional | Hydrogen Bond Donors | 2 |

| Constitutional | Hydrogen Bond Acceptors | 2 |

| Topological | Topological Polar Surface Area (TPSA) | 40.5 Ų |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 3.1 |

| Geometrical | Molecular Volume | 205.4 ų |

Molecular Docking and Pharmacophore Modeling:

When the biological target of the pheromone, such as a Pheromone-Binding Protein (PBP) or an olfactory receptor, has a known or modeled three-dimensional structure, molecular docking can be employed. nih.govnih.gov This technique predicts the preferred binding orientation and affinity of the ligand (the pheromone) within the active site of the receptor.

By studying how a series of related pheromone analogues, including different stereoisomers and functional group variants of 3,8-dimethyl-7-nonene-1,2-diol, bind to the receptor, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to virtually screen for new, potentially more active, compounds. For insect pheromones, understanding the specific interactions within the binding pocket—such as hydrophobic interactions with the alkyl chain and hydrogen bonds with the diol moiety—is key to explaining the observed structure-activity relationships. mdpi.com

Biological and Biochemical Research Investigations

Natural Occurrence and Biosynthetic Pathways of Related Branched Diols and Alkenes

The origins of branched-chain diols and alkenes in nature are diverse, spanning microbial and plant sources. Understanding their formation and isolation provides a foundational context for the potential natural presence of 7-Nonene-1,2-diol, 3,8-dimethyl-.

Long-chain aliphatic diols are known to be produced by certain marine microalgae, particularly of the class Eustigmatophyceae. These compounds are stable and can be preserved in marine sediments, where their distribution patterns are used as proxies for past sea surface temperatures. While these are typically straight-chain diols, the existence of biosynthetic pathways for diols in microorganisms suggests the potential for the natural production of more complex structures like branched diols.

The isolation of specific branched-chain diols has been achieved from various microbial sources. For instance, a range of C3-C5 diols have been synthesized by engineered Escherichia coli, demonstrating the capability of microorganisms to produce these molecules. While the natural isolation of 7-Nonene-1,2-diol, 3,8-dimethyl- has not been explicitly documented in widely available literature, the established production of other diols in microorganisms provides a strong rationale for its potential discovery in natural biological systems.

The biosynthesis of branched-chain β,γ-diols has been successfully demonstrated in engineered microbial systems, offering a plausible pathway for the formation of compounds like 7-Nonene-1,2-diol, 3,8-dimethyl-. Research has shown that Escherichia coli can be engineered to produce various branched-chain β,γ-diols from the metabolism of branched-chain amino acids (BCAAs). nih.gov

A key enzyme in this process is acetohydroxyacid synthase (AHAS), which can catalyze the condensation of branched-chain aldehydes with pyruvate (B1213749) to form α-hydroxyketones. These intermediates are then further reduced by aldehyde-keto reductases (AKRs) and secondary alcohol dehydrogenases (sADHs) to yield the final diol products. For example, the L-valine metabolic pathway can be harnessed to produce 4-methylpentane-2,3-diol. nih.gov This modular approach to biosynthesis suggests that by providing the appropriate precursor aldehyde, a diverse range of branched-chain diols could be synthesized. nih.govnih.gov

The general principle for synthesizing structurally diverse diols involves expanding amino acid metabolism by combining oxidative and reductive formations of hydroxyl groups. researchgate.net This strategy has been used to produce ten different C3-C5 diols in E. coli, some of which had not been previously synthesized biologically. researchgate.net This highlights the metabolic plasticity of microorganisms and their potential to be engineered for the production of specific diols, including those with a nonene backbone and dimethyl branching.

| Precursor Amino Acid | Key Enzyme(s) | Resulting Diol (Example) |

| L-Valine | Acetohydroxyacid synthase (AHAS), Aldehyde-keto reductase (AKR), Secondary alcohol dehydrogenase (sADH) | 4-methylpentane-2,3-diol |

| Branched-Chain Amino Acids (general) | Amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, Aldehyde reductase | Various C3-C5 branched-chain diols |

In Vitro Studies of Molecular Interactions and Activities

Due to the limited direct research on 7-Nonene-1,2-diol, 3,8-dimethyl-, this section explores the potential biological activities and molecular interactions based on studies of other aliphatic and unsaturated diols.

The antimicrobial properties of aliphatic diols have been a subject of investigation. Studies have shown that the antimicrobial activity of these compounds is dependent on their chain length and the position of the hydroxyl groups. For instance, 1,2-diols have been found to be more effective at inhibiting the growth of Bacillus subtilis than 1,3-diols. This suggests that the vicinal diol structure present in 7-Nonene-1,2-diol, 3,8-dimethyl- could contribute to potential antimicrobial effects.

The following table summarizes the minimum inhibitory concentrations (MIC) of various alkanediols against different microorganisms, illustrating the structure-dependent nature of their antimicrobial activity.

| Compound | Staphylococcus aureus (MIC, mg/mL) | Bacillus subtilis (MIC, mg/mL) | Escherichia coli (MIC, mg/mL) | Pseudomonas aeruginosa (MIC, mg/mL) | Candida albicans (MIC, mg/mL) |

| 1,2-Hexanediol | 5 | 2.5 | >10 | >10 | 5 |

| 1,2-Octanediol | 0.63 | 0.31 | 5 | 5 | 0.63 |

| 1,2-Decanediol | 0.16 | 0.08 | 1.25 | 1.25 | 0.16 |

| 1,9-Nonanediol | >10 | >10 | >10 | >10 | >10 |

| 1,10-Decanediol | 2.5 | 1.25 | >10 | >10 | 5 |

Data adapted from studies on the antimicrobial activity of aliphatic diols.

Unsaturated 1,2-diols have been shown to act as mechanism-based inactivators of certain enzymes. For example, 3-butene-1,2-diol (B138189) can cause rapid and irreversible inactivation of coenzyme B12-dependent diol dehydratase. nih.gov The inactivation involves the irreversible cleavage of the Co-C bond of the adenosylcobalamin cofactor. nih.gov This suggests that the unsaturated 1,2-diol structure within 7-Nonene-1,2-diol, 3,8-dimethyl- could potentially interact with and inhibit specific enzymes, particularly those involved in diol metabolism.

Regarding receptor binding, research on other lipophilic molecules indicates that they can interact with various cellular receptors. For instance, certain polyunsaturated fatty acids have been shown to suppress the activity of the sterol regulatory element-binding protein 1c (SREBP-1c) promoter by inhibiting the binding of the liver X receptor (LXR) to its response elements. nih.gov While not directly related to diols, this demonstrates that aliphatic chains with unsaturation can play a role in modulating receptor activity. The structural features of 7-Nonene-1,2-diol, 3,8-dimethyl- make it a candidate for investigation into its potential interactions with nuclear receptors or other cellular targets.

For 7-Nonene-1,2-diol, 3,8-dimethyl-, an SAR study would likely focus on several key structural aspects:

Chain Length: The nine-carbon backbone is a determinate feature.

Position and Stereochemistry of the Diol: The 1,2-diol arrangement is expected to be crucial for its interactions, and the stereochemistry of these hydroxyl groups could lead to differential activity.

Methyl Branching: The dimethyl substitutions at positions 3 and 8 would affect the molecule's conformation and its ability to fit into binding pockets of target proteins.

Systematic modifications of these features and subsequent biological testing would be necessary to establish a clear SAR for this compound class.

Role as a Semiochemical or Volatile Organic Compound in Biological Systems

Semiochemicals are chemical substances or mixtures that carry information between organisms, playing a critical role in communication. These can include pheromones, which signal between individuals of the same species, or allelochemicals, which mediate interactions between different species. Volatile organic compounds (VOCs) are often employed by organisms as such signals.

Despite a comprehensive review of scientific literature and chemical databases, there is currently no available research data to suggest that 7-Nonene-1,2-diol, 3,8-dimethyl- (also known by its IUPAC name 3,8-dimethylnon-7-ene-1,2-diol and CAS number 144102-21-6) functions as a semiochemical, pheromone, or signaling molecule in any biological system. Searches for its activity as an insect attractant, repellent, or any other form of chemical messenger have not yielded any specific findings.

Consequently, details regarding the biological systems it might affect, the specific behavioral or physiological responses it might elicit, and the ecological context of its (potential) role remain unknown.

Due to the absence of research in this area, a data table of findings cannot be generated.

Applications in Advanced Materials Science and Catalysis

Development as a Monomer or Building Block for Polymer Synthesis

The dual functionality of an unsaturated diol like 7-Nonene-1,2-diol, 3,8-dimethyl- presents hypothetical pathways for polymer creation.

Preparation of Specialty Polyethers or Polyesters utilizing the Diol Moiety

In principle, the 1,2-diol functionality could undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. Similarly, reaction with diepoxides or other suitable difunctional monomers could yield polyethers. These polymers, incorporating a long, flexible C9 chain with methyl branching, might exhibit properties such as hydrophobicity, low glass transition temperatures, and potential biodegradability. The synthesis of polyesters from various diols and dicarboxylic acids is a well-established field, with properties tailored by the specific monomers used. However, no literature specifically documents the use of 7-Nonene-1,2-diol, 3,8-dimethyl- for this purpose.

Functionalization of Polymeric Materials via the Alkene Group

The alkene group in 7-Nonene-1,2-diol, 3,8-dimethyl- could theoretically be exploited for post-polymerization modification. For instance, if the diol is used to create a polyester, the pendant alkene groups along the polymer chain could be sites for grafting other molecules, cross-linking to form thermosets, or other functionalization reactions. This approach is used to modify the properties of polymers derived from other unsaturated monomers.

Incorporation into Functionalized Surfaces and Coatings

Diols are known to be used in the formulation of coatings, often by reacting them with isocyanates to form polyurethanes or with other crosslinkers. The hydroxyl groups of 7-Nonene-1,2-diol, 3,8-dimethyl- could facilitate its adhesion to certain substrates or its integration into a polymer network for a coating. The nonene chain would likely impart flexibility and hydrophobicity to the coating. Despite these theoretical possibilities, no specific research on incorporating 7-Nonene-1,2-diol, 3,8-dimethyl- into surfaces or coatings has been identified.

Design as a Ligand or Precursor for Asymmetric Catalysis Development

Chiral diols are a cornerstone of asymmetric catalysis, serving as ligands for metal centers to create catalysts that can produce one enantiomer of a chiral product selectively. Given that 7-Nonene-1,2-diol, 3,8-dimethyl- possesses multiple chiral centers, its stereoisomers could potentially act as chiral ligands. The alkene group could also be used to anchor the ligand to a support. However, the design and synthesis of ligands for catalysis is a highly specific field, and there is no indication in the available literature that this compound has been investigated for such purposes.

Investigation of Environmental Fate and Atmospheric Chemistry Implications

The environmental fate of 7-Nonene-1,2-diol, 3,8-dimethyl- is another area lacking direct research. As a volatile organic compound (VOC) with an unsaturated bond, it would be expected to react in the atmosphere with oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•).

The ozonolysis of the alkene bond would cleave the molecule, leading to the formation of smaller, oxygenated compounds. nih.govnih.govresearchgate.net This process is a known pathway for the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. mdpi.comresearchgate.netresearchgate.netrsc.orggoogle.com The reaction with hydroxyl radicals would likely be the dominant daytime removal process in the atmosphere. acs.org

Given its structure as a C9 unsaturated alcohol, it can be inferred that its atmospheric oxidation would contribute to the formation of multifunctional compounds and potentially SOAs. mdpi.com However, without specific experimental data on reaction rates and product yields for 7-Nonene-1,2-diol, 3,8-dimethyl-, any discussion of its precise environmental impact remains speculative.

Emerging Research Directions and Future Outlook

Discovery of Novel Bioactivities and Molecular Probes

Currently, there is no publicly available research on the bioactivities of 7-Nonene-1,2-diol, 3,8-dimethyl-. The exploration of its potential pharmacological or biological effects remains a key area for future investigation. Its structural features, including a diol functional group and a nonene chain with dimethyl substitutions, suggest possibilities for interaction with biological systems. Future research could focus on screening this compound against various biological targets to uncover potential activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Furthermore, with appropriate functionalization, it could be developed into a molecular probe for studying biological processes, although no such applications have been reported to date.

Development of Sustainable and Biocatalytic Synthetic Methodologies

The synthesis of 7-Nonene-1,2-diol, 3,8-dimethyl- is not well-documented in existing literature. The development of sustainable and efficient synthetic routes is a critical first step for enabling any future research and application. Modern synthetic chemistry emphasizes green and biocatalytic methods.

General strategies for the synthesis of diols often employ biocatalysts to achieve high stereoselectivity under mild conditions. nih.gov Enzymes such as hydroxylases, l-amino acid deaminases, α-keto acid decarboxylases, and aldehyde reductases can be used in enzymatic cascades to produce various diols. nih.gov For instance, cytochrome P450 monooxygenases are known for their ability to selectively hydroxylate C-H bonds in the synthesis of non-vicinal aliphatic diols. rsc.org Lipases are another class of enzymes that can be used for the selective acylation or desymmetrization of diols, as demonstrated in the chemoenzymatic synthesis of other complex diols. nih.gov These general biocatalytic approaches could be adapted and optimized for the specific synthesis of the different stereoisomers of 7-Nonene-1,2-diol, 3,8-dimethyl-.

Application in Advanced Analytical Technologies and Chemical Sensor Development

The potential application of 7-Nonene-1,2-diol, 3,8-dimethyl- in advanced analytical technologies or as a component in chemical sensors is an unexplored field. The diol functionality could potentially be used for complexation with certain metal ions or other analytes, making it a candidate for incorporation into sensor arrays. However, without fundamental studies on its reactivity and binding properties, any such applications remain speculative.

Further Elucidation of Structure-Function Relationships at the Molecular Level

A significant void exists in the understanding of the structure-function relationships of 7-Nonene-1,2-diol, 3,8-dimethyl- at the molecular level. Once bioactivities are identified, detailed studies would be necessary to understand how its specific structural features, such as the position of the double bond, the stereochemistry of the diol, and the methyl groups, contribute to its activity. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling would be essential in this endeavor.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and potential bioactivities. nih.gov In the context of 7-Nonene-1,2-diol, 3,8-dimethyl-, AI and ML could be powerful tools to bridge the current knowledge gap.

Once initial experimental data becomes available, ML models could be trained to predict the properties of this compound and its derivatives. nih.govresearchgate.net For instance, predictive models could be developed to forecast its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, which would be crucial for any potential pharmaceutical applications. Furthermore, generative AI models could be employed to design novel derivatives of 7-Nonene-1,2-diol, 3,8-dimethyl- with enhanced or specific desired properties. However, it is important to note that the accuracy and reliability of these predictions are highly dependent on the quality and quantity of the initial training data, which is currently unavailable for this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.